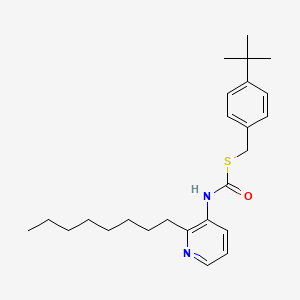
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate is a chemical compound with the molecular formula C25H36N2OS and a molecular weight of 412.63 g/mol . This compound is known for its unique structure, which includes a pyridinylcarbonimidothioate group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate involves several steps. The primary synthetic route includes the reaction of 4-(1,1-Dimethylethyl)benzyl chloride with octyl 3-pyridinylcarbonimidothioate under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .
Chemical Reactions Analysis
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate can be compared with similar compounds such as:
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) 3-pyridinylcarbonimidothioate: This compound has a similar structure but with a different substituent on the pyridinylcarbonimidothioate group.
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-hexyl 3-pyridinylcarbonimidothioate: This compound has a shorter alkyl chain compared to the octyl group in the original compound.
Properties
CAS No. |
51308-71-5 |
|---|---|
Molecular Formula |
C25H36N2OS |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-octylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C25H36N2OS/c1-5-6-7-8-9-10-12-22-23(13-11-18-26-22)27-24(28)29-19-20-14-16-21(17-15-20)25(2,3)4/h11,13-18H,5-10,12,19H2,1-4H3,(H,27,28) |
InChI Key |
OPUZITFFUBBJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


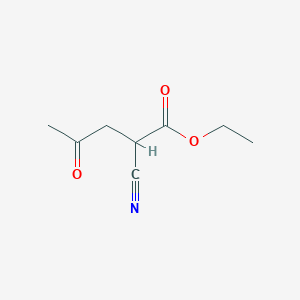
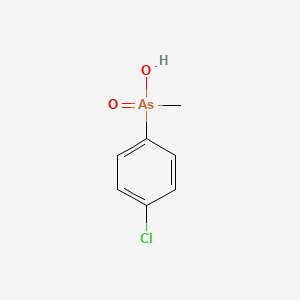
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
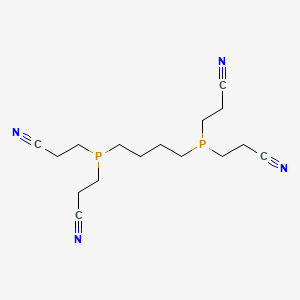

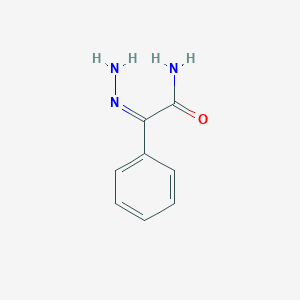
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
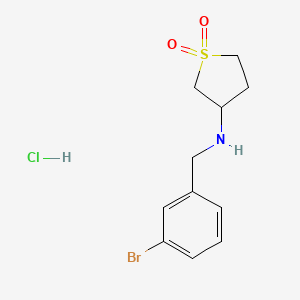
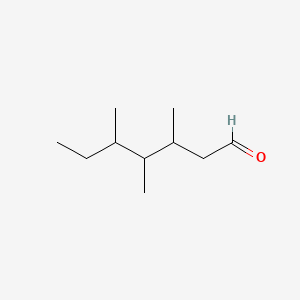
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)


